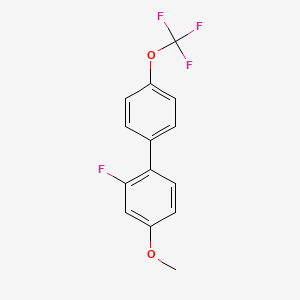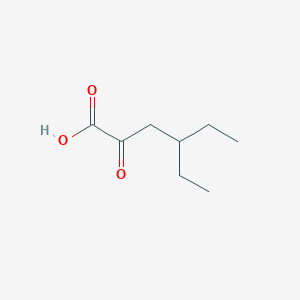![molecular formula C11H10OS4 B12554967 Bis[5-(methylsulfanyl)thiophen-2-yl]methanone CAS No. 144433-89-6](/img/structure/B12554967.png)
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone is a chemical compound with the molecular formula C11H10OS2. It is a thiophene derivative, characterized by the presence of two thiophene rings substituted with methylsulfanyl groups at the 5-position and connected by a methanone bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-(methylsulfanyl)thiophen-2-yl]methanone typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide, which are reacted with haloaryl isothiocyanates followed by cyclization in the presence of aqueous sodium hydroxide . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of Bis[5-(methylsulfanyl)thiophen-2-yl]methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
- Thiophene-2-carboxaldehyde
Uniqueness
Bis[5-(methylsulfanyl)thiophen-2-yl]methanone is unique due to its specific substitution pattern and the presence of a methanone bridge, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
144433-89-6 |
|---|---|
Molekularformel |
C11H10OS4 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
bis(5-methylsulfanylthiophen-2-yl)methanone |
InChI |
InChI=1S/C11H10OS4/c1-13-9-5-3-7(15-9)11(12)8-4-6-10(14-2)16-8/h3-6H,1-2H3 |
InChI-Schlüssel |
RPNVTBVBMGQAOC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(S1)C(=O)C2=CC=C(S2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)

![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)

